5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1H-1,2,4-triazole
Overview
Description
The compound is a derivative of 1,3,4-oxadiazole . Oxadiazoles are heterocyclic compounds containing an oxygen atom and two nitrogen atoms in a five-membered ring . They are known for their wide range of biological activities, including anti-cancer and anti-diabetic properties .
Synthesis Analysis
The synthesis of similar compounds involves a multistep reaction sequence . The process starts with the condensation of various aldehydes and acetophenones with a laboratory-synthesized acid hydrazide, which affords the Schiff’s bases. Cyclization of the Schiff bases then yields 1,3,4-oxadiazole derivatives .
Molecular Structure Analysis
The molecular structure of similar compounds was elucidated using spectral analysis .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include condensation and cyclization .
Scientific Research Applications
Luminescent Materials
A study by Chen and Chen (2004) explored the optical and electrochemical properties of copoly(aryl ether)s containing bis(3-(trifluoromethyl) phenyl)-1,3,4-oxadiazole and bis(3-(trifluoromethyl)phenyl)-4-(4-hexyloxyphenyl)-4H-1,2,4-triazole segments, highlighting the role of trifluoromethyl groups in enhancing electron affinity in these materials (Chen & Chen, 2004).
PET Radioligands for Brain Imaging
Shrestha et al. (2018) identified compounds including 1,5-bis(4-methoxyphenyl)-3-(alkoxy)-1H-1,2,4-triazoles, for potential use as positron emission tomography (PET) radioligands for imaging brain cyclooxygenase-1, with promising applications in neuroinflammation studies (Shrestha et al., 2018).
Synthesis and Antimicrobial Properties
Rezki et al. (2017) investigated the synthesis and antimicrobial potency of 1,2,3-triazoles tethering fluorinated 1,2,4-triazole and lipophilic side chains, revealing that some compounds displayed promising antimicrobial activity (Rezki et al., 2017).
Metal Complex Formation
Stucky et al. (2008) studied the formation of metal complexes with 3,5-Bis(2-hydroxyphenyl)-1H-1,2,4-triazole based ligands, contributing to the understanding of metal-ligand interactions in coordination chemistry (Stucky et al., 2008).
Electronic Properties in OLEDs
Yi et al. (2016) designed and synthesized modified bis-triazolyl-silanes, exploring their applications as electron-transporting materials for blue phosphorescent OLEDs, demonstrating control over orbital energy levels and electronic characteristics (Yi et al., 2016).
Synthesis of Fluorinated Pharmaceuticals
Yang et al. (2014) synthesized a series of pentafluorosulfanyl-containing 1,2,3-triazoles, evaluating their efficacy against human leukemic cells and showing potential as antitumor agents (Yang et al., 2014).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-fluorophenyl)-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12F7N3O2/c19-11-1-3-12(4-2-11)28-16(26-10-27-28)14-7-13(29-8-17(20,21)22)5-6-15(14)30-9-18(23,24)25/h1-7,10H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTUAXJQIVIFIG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C(=NC=N2)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12F7N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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